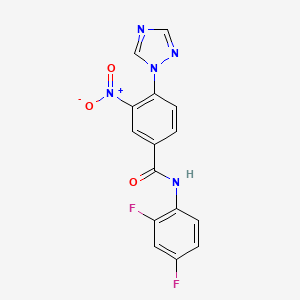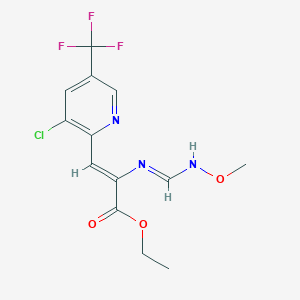
2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide
Vue d'ensemble
Description
2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C17H16FN3O and its molecular weight is 297.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Automated Radiosynthesis for Clinical Applications
The compound 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide, as part of the benzimidazole family, can be related to the development of radiotracers like [18F]FMISO and [18F]PM-PBB3 for imaging hypoxia and tau pathology respectively. These radiotracers are synthesized via direct 18F-fluorination and are used in clinical applications to study various pathological conditions through PET imaging. The synthesis process involves automated 18F-labeling synthesizers, ensuring efficient and reproducible production of these radiotracers with sufficient radioactivity for clinical use (Ohkubo et al., 2021).
Self-Aggregation in Drug Development
The self-aggregation properties of benzimidazole compounds, which may include derivatives like this compound, are of significant interest in drug development. These properties, including fibrillar and spherulitic growth, can influence the pharmacokinetics and bioavailability of drugs. Understanding these aggregation behaviors can lead to the development of more effective drug formulations, especially in the context of anticancer activities where the aggregation might affect drug-target interactions (Sahay & Ghalsasi, 2019).
Synthesis Techniques for Benzimidazole Derivatives
Rapid and efficient synthesis techniques, such as microwave heating, are crucial in the production of benzimidazole derivatives, including this compound. These methods can significantly reduce synthesis time and improve yield, which is essential for the large-scale production of pharmaceuticals. The application of such techniques can facilitate the exploration of novel benzimidazole derivatives for therapeutic use, particularly in the context of their potential antitumor and antimicrobial properties (Menteşe et al., 2015).
Antitumor and DNA Interaction Studies
Benzimidazole derivatives, potentially including this compound, are subjects of antitumor evaluation due to their ability to intercalate into double-stranded DNA. This interaction can lead to significant antiproliferative activity against various tumor cell lines. The planar aromatic surface of these compounds allows for effective DNA intercalation, which could be a mechanism behind their antitumor effects. Such studies are pivotal in the development of new chemotherapeutic agents (Hranjec et al., 2010).
Propriétés
IUPAC Name |
2-fluoro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-10-7-8-14-15(9-10)21-16(20-14)11(2)19-17(22)12-5-3-4-6-13(12)18/h3-9,11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBQPPVDIMUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)






![6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile](/img/structure/B3127369.png)
